4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic sulfonamide derivative featuring a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a bis(2-methylpropyl)sulfamoyl group attached to the benzamide core.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-12(2)10-22(11-13(3)4)27(24,25)16-8-6-15(7-9-16)17(23)19-18-21-20-14(5)26-18/h6-9,12-13H,10-11H2,1-5H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDYCBBESXPBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core and the 1,3,4-oxadiazole ring. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Synthesis of the 1,3,4-Oxadiazole Ring: This involves the cyclization of a suitable hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Introduction of the Sulfamoyl Group: The final step involves the sulfonation of the benzamide-oxadiazole intermediate with bis(2-methylpropyl)sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Key Structural Features
The table below highlights structural differences and similarities between 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide and related compounds:
*Estimated based on molecular formulas of analogs.
Functional Implications
- However, bulky alkyl chains may reduce solubility, necessitating formulation adjustments (e.g., surfactants like Pluronic F-127, as used for LMM5/LMM11) .
- Oxadiazole Substituents: The 5-methyl group on the oxadiazole ring likely improves metabolic stability compared to LMM5’s 4-methoxyphenylmethyl (electron-rich aromatic) or LMM11’s furan-2-yl (heteroaromatic) groups.
Pharmacological and Computational Insights
- Antifungal Activity: While the target compound’s efficacy against C.
- Computational Design : Analogous compounds (e.g., LMM5/LMM11) were identified via in silico screening using molecular docking and quantum mechanical calculations (e.g., HF/6-31G* basis sets for geometry optimization, as in ). The target compound may have been designed using similar methodologies to balance electronic properties and steric bulk .
Biological Activity
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a sulfamoyl group and an oxadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is primarily studied for its potential therapeutic effects, particularly as a selective inhibitor of carbonic anhydrase II.
Chemical Structure and Properties
The molecular formula of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is with a molecular weight of approximately 378.55 g/mol. The structure includes:
- Sulfamoyl Group: Contributes to the biological activity by mimicking natural substrates.
- Oxadiazole Ring: Enhances binding affinity and specificity towards biological targets.
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The sulfamoyl group can inhibit enzyme activity by mimicking the structure of natural substrates, while the oxadiazole ring may facilitate binding to active sites on target proteins.
Inhibition of Carbonic Anhydrase II
Recent studies have identified 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide as a selective type II carbonic anhydrase inhibitor. This property is particularly significant for treating conditions like glaucoma. The compound's local action can be achieved through instillation into the eyes, providing targeted therapeutic effects with minimal systemic exposure.
Case Study: Pharmacokinetics in Animal Models
A pharmacokinetic study was conducted using Wistar rats and Soviet Chinchilla rabbits to evaluate the systemic exposure of the compound. The drug was administered intraperitoneally as a 1% suspension, and blood samples were collected at various intervals post-administration.
Table 1: Pharmacokinetic Parameters
| Time Point (h) | Blood Sample Volume (mL) | Metabolite Detected |
|---|---|---|
| 0 | 0.2 | None |
| 1 | 0.2 | N-hydroxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (M1) |
| 2 | 0.2 | 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M2) |
| 24 | 0.2 | 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonic acid (M3) |
The metabolites were identified using HPLC-MS/MS techniques, confirming the biotransformation products formed during metabolic processes.
Antimicrobial Activity
In addition to its role as a carbonic anhydrase inhibitor, preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the sulfamoyl group is known to enhance antibacterial activity against various pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
